5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a unique structure combining pyridine, quinoline, and oxadiazole rings
Mechanism of Action
Target of action
The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex molecule that contains a pyridinyl and a quinolinyl group . Compounds containing these groups have been found to interact with various biological targets. For example, some quinolinyl-pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .
Mode of action
Quinolinyl-pyrazoles, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds that inhibit cdks can affect cell cycle regulation and potentially have anti-cancer effects .
Result of action
If it does inhibit cdks like some other quinolinyl-pyrazoles, it could potentially slow cell division and have anti-cancer effects .
Biochemical Analysis
Biochemical Properties
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting various cellular processes . Additionally, this compound has been found to interact with DNA, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of certain proteins involved in cell survival . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular function, ultimately affecting cell behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of protein kinases and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(pyridin-2-yl)quinoline-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) or sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted pyridine and quinoline derivatives.
Scientific Research Applications
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline: Shares the pyridine and quinoline rings but lacks the oxadiazole and thiol groups.
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thiosemicarbazide Derivatives: Compounds containing thiol groups and similar heterocyclic structures.
Uniqueness
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of three distinct heterocyclic rings, which imparts a range of chemical reactivity and biological activity. This structural diversity makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOLIHFSWZBRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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